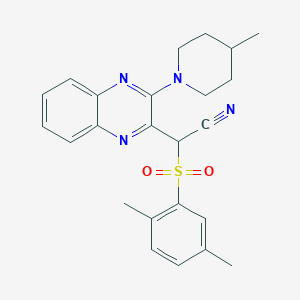

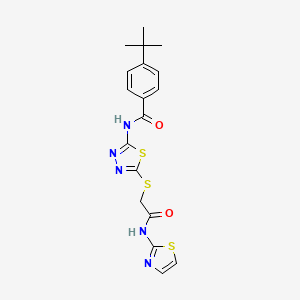

![molecular formula C16H14N2OS2 B2669814 N-(苯并[d]噻唑-5-基)-4-(乙硫基)苯甲酰胺 CAS No. 942002-90-6](/img/structure/B2669814.png)

N-(苯并[d]噻唑-5-基)-4-(乙硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

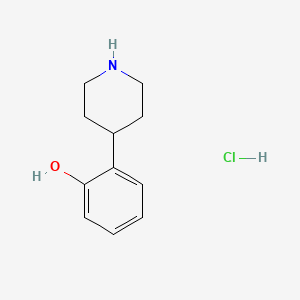

“N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” is a compound that likely belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would likely consist of a benzothiazole core with an ethylthio group at the 4-position and a benzamide group at the 5-position . The exact geometry would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” can undergo would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would depend on its specific structure. Benzothiazoles are generally stable compounds that are resistant to oxidation and reduction . They are often crystalline solids at room temperature .科学研究应用

超分子凝胶剂

苯甲酰胺衍生物,特别是在噻唑基苯甲酰胺系列中,已被研究其凝胶化特性。这些化合物在通过非共价相互作用形成超分子凝胶时表现出有趣的行为,例如 π-π 相互作用和氢键。这些化合物的凝胶化可以受到甲基官能度和 S⋯O 相互作用的影响,这表明它们在材料科学中具有创建具有低最小凝胶剂浓度 (MGC) 的稳定凝胶的潜力,可在各种溶剂混合物中使用 (Yadav & Ballabh, 2020)。

抗癌剂

已合成多种苯并噻唑衍生物并评估其对不同癌细胞系的抗癌活性。这些化合物的构效关系 (SAR) 研究揭示了它们作为有效抗癌剂的潜力。例如,某些苯甲酰胺衍生物已显示出对乳腺癌、肺癌、结肠癌和卵巢癌细胞系的显着活性,这证明了苯并噻唑衍生物在癌症治疗研究中的多功能性 (Ravinaik 等人,2021)。

抗菌剂

苯并噻唑衍生物也已被合成并筛选其抗菌活性。这些化合物已对各种细菌和真菌菌株显示出有希望的结果。抗菌活性,特别是对革兰氏阳性菌株,突出了苯并噻唑衍生物在开发新型抗菌剂中的潜力 (Bikobo 等人,2017)。

电化学合成

对苯并噻唑及其相关化合物的研究延伸到电化学合成的领域,其中已开发出如 TEMPO 催化的电解 C-H 硫化等方法。这种方法提供了一种无金属和无试剂的合成苯并噻唑的途径,证明了该化合物在绿色化学和可持续合成技术中的相关性 (Qian 等人,2017)。

荧光传感器

已研究苯并咪唑和苯并噻唑共轭物作为金属离子的荧光传感器,例如 Al3+ 和 Zn2+。这些化合物表现出大的斯托克斯位移和双发射特性,表明它们在检测和定量各种环境中的金属离子中具有应用 (Suman 等人,2019)。

作用机制

安全和危害

未来方向

The future directions for the study of “N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide” would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUZANXJLMZCIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

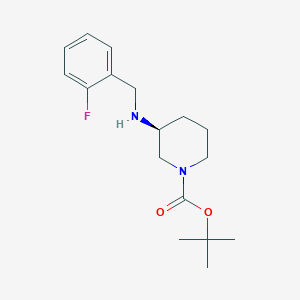

![3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid](/img/structure/B2669733.png)

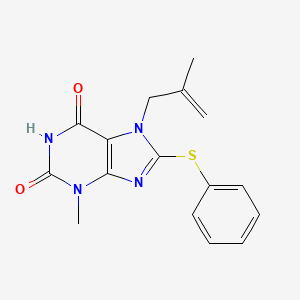

![2-fluoro-N-{3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}benzamide](/img/structure/B2669743.png)

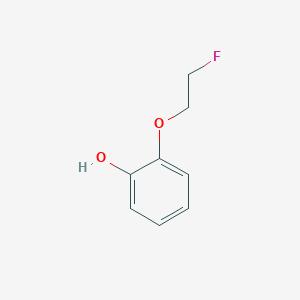

![3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2669746.png)

![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate](/img/structure/B2669747.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)